molecular formula C9H7NO2S B8684745 2-hydroxy-1-benzothiophene-3-carboxamide

2-hydroxy-1-benzothiophene-3-carboxamide

Cat. No. B8684745
M. Wt: 193.22 g/mol
InChI Key: QTKIRSNLUKHPEK-UHFFFAOYSA-N
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Patent
US04782080

Procedure details

A mixture of N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide (4.3 g, 0.016 m), 10% palladium on carbon (2.0 g), and ethanol are stirred under a hydrogen atmosphere (40 p.s.i.) at 35° C. until hydrogen uptake is completed. The reaction mixture is filtered, the cake washed well with warm ethanol, and the combined filtrates concentrated in vacuo to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Name
N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]([C:11]1[C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[S:14][C:15]=1[OH:16])=[O:10])C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[OH:16][C:15]1[S:14][C:13]2[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=2[C:11]=1[C:9]([NH2:8])=[O:10]

Inputs

Step One
Name
N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide
Quantity
4.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C=1C2=C(SC1O)C=CC=C2
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the cake washed well with warm ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=C(S1)C=CC=C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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